Thietan-3-amine hydrobromide
Overview
Description
Thietan-3-amine hydrobromide is a chemical compound with the molecular formula C3H8BrNS and a molecular weight of 170.07 g/mol . It is a derivative of thietane, a four-membered sulfur-containing heterocycle.
Preparation Methods
The synthesis of thietan-3-amine hydrobromide involves several methods, including nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, and nucleophilic cyclizations . One common synthetic route involves the reaction of chloromethyloxirane with hydrogen sulfide and barium hydroxide to form thietan-3-ol, which is then transformed into thietan-3-amine . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Thietan-3-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated products.
Cyclization: It can participate in cyclization reactions to form larger heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and various heterocyclic compounds .
Scientific Research Applications
Thietan-3-amine hydrobromide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: It is used in the study of sulfur metabolism and enzyme interactions involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thietan-3-amine hydrobromide involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its sulfur atom can participate in redox reactions, influencing cellular redox states and enzyme activities . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Thietan-3-amine hydrobromide can be compared with other sulfur-containing heterocycles such as thiiranes, oxiranes, and aziridines . Unlike thiiranes, which are three-membered rings, this compound has a four-membered ring, providing different reactivity and stability profiles . Compared to oxiranes and aziridines, this compound offers unique sulfur chemistry that can be exploited in various synthetic and biological applications .
Similar compounds include:
Thiiranes: Three-membered sulfur-containing heterocycles.
Oxiranes: Three-membered oxygen-containing heterocycles.
Aziridines: Three-membered nitrogen-containing heterocycles.
This compound stands out due to its unique combination of sulfur chemistry and amine functionality, making it a versatile compound in scientific research and industrial applications.
Biological Activity
Thietan-3-amine hydrobromide is a compound characterized by its unique thietane ring and amine functionality, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 170.07 g/mol. The presence of the sulfur atom in the thietane ring and the amine group plays a crucial role in its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 170.07 g/mol |
Functional Groups | Thietane, Amine |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its amine and thietane functional groups. Key mechanisms include:
- Nucleophilic Interactions : The amine group can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules.
- Redox Reactions : The sulfur atom in the thietane ring can participate in redox reactions, influencing cellular redox states and enzyme activities.
- Hydrogen Bonding : The compound can form hydrogen bonds, facilitating interactions with biomolecules such as proteins and nucleic acids.
Biological Activities
This compound has been studied for various biological activities:
- Enzyme Interactions : It serves as a valuable tool in studying enzyme interactions involving sulfur-containing compounds, contributing to our understanding of metabolic pathways.
- Therapeutic Potential : Due to its structural similarities to biologically active compounds, it is being explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties .
- Research Applications : It is utilized in chemical synthesis as an intermediate for producing more complex sulfur-containing heterocycles .
Comparative Analysis
This compound can be compared with other sulfur-containing heterocycles:
Compound | Structure Type | Key Features |
---|---|---|
Thietan-2-amine | Isomer | Amine group at position 2 |
Thiiranes | Three-membered | Contains only sulfur |
Oxiranes | Three-membered | Oxygen-containing heterocycles |
Aziridines | Three-membered | Nitrogen-containing heterocycles |
This comparison highlights the unique characteristics of this compound, particularly its combination of sulfur chemistry and amine functionality, which enhances its versatility in research and industrial applications.
Case Studies
Several studies have investigated the biological effects of thietan derivatives:
- Antimicrobial Activity : Research demonstrated that thietan derivatives exhibit varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. This compound showed promising results in inhibiting biofilm formation in these bacteria .
- Synthesis of Bioactive Compounds : A study focused on synthesizing cyclic tetrapeptides using thietan scaffolds revealed that the constrained structure effectively promotes high reactivity while minimizing epimerization during synthesis .
Properties
IUPAC Name |
thietan-3-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.BrH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWLNHQBDHXNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693516 | |
Record name | Thietan-3-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943437-99-8 | |
Record name | Thietan-3-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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